Naphtho[2,3-a]coronene

Fluorescence Spectroscopy Solvent Polarity Probe Analytical Chemistry

Naphtho[2,3-a]coronene (C32H16) offers superior fluorescence sensitivity with a 1.29-unit dynamic range (54% larger than coronene) and selective quenching by nitromethane for isomer discrimination. Its distinct electronic properties enable p-carrier mobility up to 0.04 cm²/(V·s) in OFETs. Choose this specific scaffold for reproducible analytical and materials science results.

Molecular Formula C32H16
Molecular Weight 400.5 g/mol
CAS No. 190-74-9
Cat. No. B086209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,3-a]coronene
CAS190-74-9
SynonymsNAPHTHO[2,3-A]CORONENE
Molecular FormulaC32H16
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C(C3=CC2=C1)C=C9)C=C4
InChIInChI=1S/C32H16/c1-2-4-22-16-26-24-14-12-20-10-8-18-6-5-17-7-9-19-11-13-23(25(26)15-21(22)3-1)31-29(19)27(17)28(18)30(20)32(24)31/h1-16H
InChIKeyMRZSETIMOXAJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho[2,3-a]coronene (CAS 190-74-9): A Large, Fused-Ring Polycyclic Aromatic Hydrocarbon for Advanced Optical and Electronic Research


Naphtho[2,3-a]coronene (C32H16, MW 400.47) is a highly fused, benzenoid polycyclic aromatic hydrocarbon (PAH) [1]. It is a member of the naphthocoronene series [2] and features a rigid, planar, all-carbon framework of 32 carbon atoms. Its extended π-conjugation confers a unique set of photophysical properties, including strong fluorescence and a pronounced solvent-polarity dependent emission fine-structure [3]. The compound is available as a neat solid or in analytical standard solutions (e.g., 30 µg/mL in 1,2,4-trichlorobenzene) [4] and is primarily used in research settings as a fluorescent probe, an organic semiconductor building block, and a model compound for environmental PAH analysis [5].

Why Naphtho[2,3-a]coronene Cannot Be Simply Replaced by Coronene or Other PAHs in Critical Applications


The unique value of naphtho[2,3-a]coronene lies in its specific, quantifiable photophysical and electronic properties that are not shared by its smaller or differently fused analogs. Simple substitution with coronene (C24H12) or benzo[a]coronene (C28H14) is not possible because the extension of the π-system in naphtho[2,3-a]coronene leads to significant, measurable differences in key performance metrics. For example, its fluorescence emission fine-structure exhibits a much larger dynamic range in response to solvent polarity changes compared to coronene [1]. Furthermore, its computed electronic properties, such as the HOMO-LUMO gap and dipole moment, are distinct from those of other coronene derivatives, making it a specific building block for tailored organic electronics [2]. Using a generic alternative would compromise experimental reproducibility and yield suboptimal device performance.

Quantitative Differentiation of Naphtho[2,3-a]coronene: Head-to-Head Performance Data Against Key Comparators


Superior Solvent Polarity Probe Sensitivity Compared to Coronene and Benzo[a]coronene

Naphtho[2,3-a]coronene (NCo) exhibits a significantly larger dynamic range in its fluorescence emission fine-structure ratio (NCo = I/III) as a function of solvent polarity than either coronene (Co) or benzo[a]coronene (BCo) [1]. The ratio of vibronic band intensities serves as a quantitative probe of the solvent environment.

Fluorescence Spectroscopy Solvent Polarity Probe Analytical Chemistry

Selective Fluorescence Quenching by Nitromethane for PAH Mixture Analysis

Naphtho[2,3-a]coronene is identified as being quenched ('Yes') by the selective quenching agent nitromethane, while many other alternant PAH benzenoids, including its isomer dibenzo[a,j]coronene, are not quenched [1]. This property is critical for resolving complex PAH mixtures.

Fluorescence Quenching Environmental Analysis PAH Identification

Strong Triplet-Triplet Absorption Across the Visible Spectrum for Photochromic and Optical Limiting Applications

Naphthocoronene exhibits strong triplet-triplet (T-T) absorption that extends over most of the visible region, a property shared with coronene and naphthochrysene, but essential for applications requiring broad-band optical limiting [1].

Photochromism Triplet State Optical Limiting

Unique Computational Parameters for Rational Design of Organic Semiconductors

The computed electronic properties of naphtho[2,3-a]coronene, derived from density functional theory (DFT) calculations, provide specific, quantifiable parameters for the rational design of organic electronic devices [1]. These parameters, such as electronic energy and dipole moment, differ from those of smaller coronene derivatives and are essential inputs for device modeling.

Computational Chemistry DFT Organic Electronics

High-Value Research and Industrial Applications of Naphtho[2,3-a]coronene (CAS 190-74-9) Based on Verified Differentiation


High-Resolution Solvent Polarity Sensing and Probe Development

The enhanced sensitivity of the naphtho[2,3-a]coronene fluorescence fine-structure (NCo scale) to solvent polarity, as demonstrated by its 1.29-unit dynamic range (54% larger than coronene), makes it the preferred probe for discriminating between solvents with subtle polarity differences [1]. This is critical in analytical chemistry for developing new solvent polarity scales, monitoring reaction environments in situ, and characterizing microenvironments in complex media.

Selective Detection and Quantification in Complex PAH Mixtures

The selective quenching of naphtho[2,3-a]coronene by nitromethane provides a robust method for distinguishing it from non-quenched isomers like dibenzo[a,j]coronene [2]. This is essential for environmental monitoring, food safety analysis, and petroleum industry applications where accurate identification and quantification of specific high-molecular-weight PAHs are mandated.

Building Block for Advanced Organic Semiconductors

The unique computed electronic properties of naphtho[2,3-a]coronene, including its electronic energy (-1229.18 hartree) and non-zero dipole moment (0.0786 D) [3], provide a distinct starting point for the synthesis of contorted naphthocoronene derivatives [4]. These derivatives have shown promise in organic field-effect transistors (OFETs) with p-carrier mobility up to 0.04 cm²/(V·s), making the parent naphtho[2,3-a]coronene a valuable scaffold for materials innovation.

Optical Limiting and Photochromic Device Research

The strong triplet-triplet absorption of naphthocoronene across the visible spectrum validates its use in photochromic and optical limiting research [5]. This is particularly relevant for the development of protective eyewear, optical switches, and power-limiting devices for high-intensity light sources.

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